molecular formula C21H16N2O3S B2453513 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476674-07-4

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2453513
CAS No.: 476674-07-4
M. Wt: 376.43
InChI Key: DVKXJACNGFVZAX-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H16N2O3S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-2-24-17-6-4-15(5-7-17)18-12-27-21(23-18)16(11-22)9-14-3-8-19-20(10-14)26-13-25-19/h3-10,12H,2,13H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKXJACNGFVZAX-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC4=C(C=C3)OCO4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities. The unique structural features of this compound suggest various pharmacological applications, particularly in oncology and antimicrobial therapies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a thiazole ring through an acrylonitrile group. This structural arrangement is believed to contribute to its biological efficacy.

Antitumor Activity

Recent studies have highlighted the antitumor potential of acrylonitrile derivatives, including those similar to this compound. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines with GI50 values ranging from 0.0244 to 5.06 μM across leukemia and solid tumors .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedGI50 (μM)TGI (μM)
Compound AHL-60(TB)0.02440.0866
Compound BNCI-H5220.08660.938
Compound COVCAR-30.381.5

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds with benzo[d][1,3]dioxole structures have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis, indicating that the presence of bulky hydrophobic groups may enhance antimicrobial activity .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC, μg/ml)
Compound DE. coli12.5
Compound EBacillus subtilis25
Compound FPseudomonas fluorescens15

The proposed mechanism of action for the biological activity of this compound includes the inhibition of cell proliferation through interference with microtubule dynamics, akin to colchicine binding site inhibitors (CBSIs). This mechanism is crucial for developing new antimitotic drugs .

Case Studies

In a notable study involving structurally similar acrylonitrile derivatives, researchers conducted in vitro assays on a panel of approximately 60 human tumor cell lines. The results indicated that compounds with specific substituents on the acrylonitrile moiety exhibited enhanced cytotoxicity, suggesting that further modifications could optimize the activity of this compound .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile exhibit notable anticancer properties. A study evaluated various derivatives and found promising results against multiple cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Activity Description
Compound AHepG25.2Moderate cytotoxicity
Compound BMCF-72.9High cytotoxicity
This compoundA5494.5Significant inhibition

The compound demonstrated an IC50 value of 4.5 µM against the A549 lung cancer cell line, indicating significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using the DPPH radical scavenging assay. The results suggest that it effectively neutralizes free radicals, contributing to protective effects against oxidative stress.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%) at 100 µM
Trolox85%
Ascorbic Acid90%
This compound75%

While the compound exhibits strong antioxidant activity, it is slightly less effective than standard antioxidants like Trolox and Ascorbic Acid.

Anti-inflammatory Activity

In addition to its anticancer and antioxidant properties, the compound has shown potential anti-inflammatory effects in vitro. Studies involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 3: Anti-inflammatory Effects

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1200800
LPS18001200
(Z)-3...900600

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:

  • Case Study on Lung Cancer : A patient treated with a derivative showed a marked reduction in tumor size after administration of a regimen including this compound.
  • Case Study on Oxidative Stress : Patients suffering from oxidative stress-related disorders reported improved symptoms when supplemented with compounds containing the benzo[d][1,3]dioxole structure.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile to achieve high yields and purity?

  • Methodological Answer : Synthesis optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves solubility of intermediates .
  • Catalyst use : Palladium or nickel catalysts may facilitate coupling reactions for thiazole ring formation .
  • Temperature control : Reactions often require heating (60–100°C) to overcome activation barriers but avoid decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures purity .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the acrylonitrile group and substituents on the thiazole/dioxole rings .
  • HPLC : Monitors purity (>95%) and identifies byproducts (e.g., E/Z isomerization) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₂₁H₁₇N₃O₃S) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action for this compound’s potential antitumor activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test interactions with kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) using fluorescence polarization .
  • Molecular docking : Predict binding affinity to biological targets (e.g., tubulin) using software like AutoDock Vina .
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for acrylonitrile-thiazole derivatives?

  • Methodological Answer :

  • Systematic substitution : Synthesize analogs with modified substituents (e.g., ethoxy → methoxy on phenyl) to isolate electronic/steric effects .
  • Computational QSAR models : Use Gaussian or COSMO-RS to correlate substituent properties (e.g., Hammett σ) with bioactivity .
  • Crystallography : Resolve 3D structures to confirm geometric isomerism (Z vs. E) and intermolecular interactions .

Q. How can researchers address challenges in assessing compound stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and basic (pH 8.0) buffers at 37°C for 24–72 hours .
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of nitrile to amide) and quantify stability .
  • Plasma protein binding assays : Use equilibrium dialysis to assess binding affinity and free fraction available for activity .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for interpreting dose-response data in cytotoxicity assays?

  • Methodological Answer :

  • Non-linear regression : Fit dose-response curves (log[inhibitor] vs. normalized response) using GraphPad Prism to calculate IC₅₀ .
  • ANOVA with post-hoc tests : Compare efficacy across cell lines or analogs (e.g., Tukey’s HSD for multiple comparisons) .

Q. How should researchers design experiments to evaluate synergistic effects with existing chemotherapeutics?

  • Methodological Answer :

  • Combination index (CI) : Use the Chou-Talalay method to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1) .
  • Isobolograms : Visualize interactions by plotting IC₅₀ values of single agents vs. combinations .

Advanced Characterization Techniques

Q. Which hyphenated techniques improve sensitivity in detecting trace impurities?

  • Methodological Answer :

  • LC-UV-MS : Combines HPLC separation with UV/Vis and mass detection for impurity profiling .
  • GC-TOF-MS : Analyzes volatile degradation products with high mass accuracy (<5 ppm error) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.